molecular formula C12H12N2O3 B13667147 Methyl 3-amino-8-methoxyquinoline-2-carboxylate

Methyl 3-amino-8-methoxyquinoline-2-carboxylate

Cat. No.: B13667147
M. Wt: 232.23 g/mol
InChI Key: JRIZIXSHZIUQRG-UHFFFAOYSA-N
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Description

Methyl 3-amino-8-methoxyquinoline-2-carboxylate is a chemical compound with the molecular formula C({12})H({12})N({2})O({3}). It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-8-methoxyquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-8-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the quinoline ring.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-8-methoxyquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-amino-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

Methyl 3-amino-8-methoxyquinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and amino groups allows for targeted modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

methyl 3-amino-8-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C12H12N2O3/c1-16-9-5-3-4-7-6-8(13)11(12(15)17-2)14-10(7)9/h3-6H,13H2,1-2H3

InChI Key

JRIZIXSHZIUQRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=C(N=C21)C(=O)OC)N

Origin of Product

United States

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